MFCD11871012

Description

However, based on standard practices for chemical identification, MDL numbers are unique identifiers assigned to commercially available compounds, often linked to properties such as molecular formula, weight, and safety data . For example, MFCD00003330 (CAS 1761-61-1), a compound structurally similar to benzimidazole derivatives, is described in . This highlights the importance of accurate MDL number referencing, as discrepancies or typographical errors may lead to misidentification .

Properties

IUPAC Name |

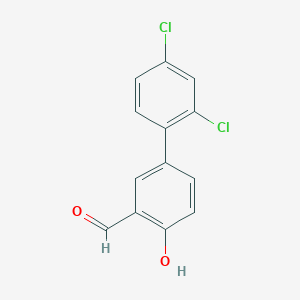

5-(2,4-dichlorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRQJSBUCIVYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80685278 | |

| Record name | 2',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111121-00-6 | |

| Record name | 2',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD11871012 typically involves a series of chemical reactions that require precise control of reaction conditions. The synthetic routes often include steps such as condensation, cyclization, and purification. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of MFCD11871012 is scaled up using large reactors and continuous flow systems. These methods allow for the efficient production of the compound in large quantities while maintaining consistent quality. The industrial process may also involve additional steps such as crystallization and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

MFCD11871012 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: In this reaction, the compound gains hydrogen or loses oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group in the compound with another, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions of MFCD11871012 are carried out under specific conditions, including controlled temperature, pressure, and pH. Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of MFCD11871012 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted compounds with different functional groups.

Scientific Research Applications

MFCD11871012 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is used in biochemical assays and as a probe to study biological processes.

Medicine: MFCD11871012 is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD11871012 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The detailed mechanism of action is studied using various biochemical and biophysical techniques to understand how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison framework for chemical analogs typically includes solubility, reactivity, safety profiles, and synthetic routes. Below is a generalized approach to such comparisons, informed by methodologies in the evidence:

Table 1: Key Properties of Selected Benzimidazole Derivatives (Hypothetical Framework)

Key Observations:

Synthetic Efficiency : MFCD00003330 achieves a 98% yield using an A-FGO catalyst in tetrahydrofuran, demonstrating superior efficiency compared to Similar Compound X (85% yield) .

Solubility and Bioavailability : The ESOL-predicted log S value (-2.47) for MFCD00003330 indicates moderate solubility, comparable to analogs with bioactivity scores of ~0.55 (on a 0–1 scale) .

Safety Profiles : Unlike MFCD00003330, which carries an H302 warning, many benzimidazole derivatives exhibit broader toxicity (e.g., H315 or H318 for eye damage) depending on substituent groups .

Methodological Considerations for Comparative Studies

The absence of direct data on MFCD11871012 underscores the need for rigorous referencing and validation. Key practices include:

- Structural Verification : Cross-referencing MDL numbers with CAS registry entries and spectral data (e.g., NMR, MS) to avoid misidentification .

- Data Reproducibility : Detailed documentation of synthetic protocols, as seen in ’s A-FGO catalyst method, ensures replicability .

- Regulatory Alignment : Assessments of chemical similarity should follow EMA/CHMP guidelines, focusing on analytical, functional, and clinical equivalence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.